molecular formula C24H22N2O2S B4087996 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-sec-butoxybenzamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-sec-butoxybenzamide

Cat. No. B4087996
M. Wt: 402.5 g/mol
InChI Key: APZFLYAEMNJIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-sec-butoxybenzamide, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neurobiology.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-sec-butoxybenzamide is not yet fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation and neurodegeneration. N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-sec-butoxybenzamide has also been shown to modulate the activity of certain ion channels in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-sec-butoxybenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their death. N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-sec-butoxybenzamide has also been shown to protect neurons from oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-sec-butoxybenzamide in lab experiments is its high potency and selectivity towards cancer cells and neurons. However, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-sec-butoxybenzamide also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-sec-butoxybenzamide. One potential direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential applications of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-sec-butoxybenzamide in other fields, such as agriculture and environmental science. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-sec-butoxybenzamide and to identify its potential side effects and toxicity.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-sec-butoxybenzamide has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. Studies have shown that N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-sec-butoxybenzamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-sec-butoxybenzamide has also been shown to possess neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-3-16(2)28-18-14-12-17(13-15-18)23(27)25-20-9-5-4-8-19(20)24-26-21-10-6-7-11-22(21)29-24/h4-16H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZFLYAEMNJIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(butan-2-yloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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